Methyl 3-bromo-2-cyano-4-methylbenzoate
Overview
Description
Methyl 3-bromo-2-cyano-4-methylbenzoate: is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid and contains bromine, cyano, and methyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2-cyano-4-methylbenzoate can be synthesized through a multi-step process involving the bromination of methyl 4-methylbenzoate followed by the introduction of a cyano group. The typical synthetic route involves:
Bromination: Methyl 4-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Cyanation: The brominated intermediate is then reacted with a cyanating agent such as copper(I) cyanide to introduce the cyano group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-2-cyano-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Methyl 3-amino-2-cyano-4-methylbenzoate.
Oxidation: Methyl 3-bromo-2-cyano-4-carboxybenzoate.
Scientific Research Applications
Methyl 3-bromo-2-cyano-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-cyano-4-methylbenzoate depends on its specific application
Bromine: Can participate in halogen bonding and electrophilic aromatic substitution.
Cyano: Can act as a nucleophile or be involved in coordination chemistry.
Methyl: Can influence the compound’s hydrophobicity and steric properties.
Comparison with Similar Compounds
Methyl 3-bromo-2-cyano-4-methylbenzoate can be compared with other similar compounds such as:
Methyl 3-bromo-4-methylbenzoate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Methyl 2-cyano-4-methylbenzoate: Lacks the bromine atom, affecting its reactivity in halogenation and substitution reactions.
Methyl 3-cyano-4-methylbenzoate: Lacks the bromine atom, making it less versatile in synthetic applications.
The presence of both bromine and cyano groups in this compound makes it a unique and valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
methyl 3-bromo-2-cyano-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-4-7(10(13)14-2)8(5-12)9(6)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBANTBNJNQILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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